GITC

Vue d'ensemble

Description

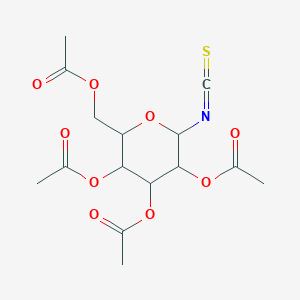

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: is a chemical compound with the molecular formula C15H19NO9S and a molecular weight of 389.38 g/mol . It is primarily used as a chiral derivatization reagent, particularly in the resolution of amino acid derivatives . This compound is known for its ability to react with enantiomeric amino acids to form stable thiourea derivatives, which can be efficiently separated by high-performance liquid chromatography (HPLC) .

Applications De Recherche Scientifique

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It is known that gitc is a chiral derivatization reagent , which suggests that it primarily interacts with chiral compounds, such as enantiomeric amino acids . These amino acids play crucial roles in various biological processes, including protein synthesis and metabolism.

Mode of Action

This compound reacts mainly with enantiomeric amino acids . It is used in the formation of diastereomers, which are then resolved using reversed-phase high-performance liquid chromatography . This interaction results in the separation of the enantiomers, allowing for their individual analysis.

Biochemical Pathways

Given its role in the resolution of amino acid enantiomers , it can be inferred that this compound may influence pathways involving these amino acids.

Result of Action

The primary result of this compound’s action is the resolution of amino acid enantiomers . This allows for the separate analysis of each enantiomer, which can be crucial in fields such as pharmacology and biochemistry, where the biological activity of a compound can significantly differ between its enantiomers.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound should be stored under inert gas and in a cool, dry place below 15°C to prevent decomposition . Exposure to light and moisture should also be avoided

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The acetylation is achieved using acetic anhydride in the presence of a catalyst such as pyridine . The isothiocyanate group is then introduced by reacting the acetylated glucopyranose with thiophosgene or a similar reagent under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form thiourea derivatives.

Addition Reactions: It can add to nucleophiles such as alcohols and thiols.

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines to form stable thiourea derivatives.

Alcohols and Thiols: Reacts under mild conditions to form corresponding adducts.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl isothiocyanate: Similar in structure but with benzyl groups instead of acetyl groups.

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl isothiocyanate: An alpha-anomer of the compound with similar reactivity.

Uniqueness: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate is unique due to its high reactivity with enantiomeric amino acids and its stability under HPLC conditions . This makes it an excellent reagent for chiral derivatization and the resolution of amino acid derivatives .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is a derivative of glucopyranose that has garnered attention for its potential biological activities. This article provides an overview of its properties, biological activities, and applications based on recent research findings.

- Molecular Formula : C₁₅H₁₉NO₉S

- Molecular Weight : 389.38 g/mol

- CAS Number : 14152-97-7

- Physical State : Solid at room temperature

- Melting Point : 113 to 117 °C

- Solubility : Soluble in dichloromethane and other organic solvents .

This compound acts primarily through its isothiocyanate group, which is known for its ability to react with various nucleophiles, including amino acids. This reactivity allows this compound to serve as a chiral derivatization agent in analytical chemistry, particularly for the separation of enantiomers in high-performance liquid chromatography (HPLC) applications .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells, which may contribute to its protective effects against various diseases linked to oxidative damage .

Anticancer Effects

Studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, this compound has demonstrated effectiveness against breast cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

This compound has also been reported to exhibit anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are key players in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Applications in Research

This compound is widely used as a derivatization reagent in analytical chemistry for the determination of amino acids and other compounds. Its ability to form stable derivatives allows for improved separation and detection sensitivity in HPLC assays. For example, it has been successfully applied in the analysis of enantiomeric amino acids, enhancing the resolution of chromatographic peaks .

Case Studies

- Chiral Derivatization : In a study focusing on the separation of enantiomers of alpha-phenylethylamine using this compound, researchers achieved efficient resolution through pre-column derivatization followed by HPLC analysis. The study highlighted the effectiveness of this compound in improving detection limits and selectivity for chiral compounds .

- Anticancer Studies : A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited the growth of MCF-7 breast cancer cells. The study concluded that this compound could induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNQYXIQWQJRJ-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931112 | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14152-97-7 | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetra-O-acetylglucopyranosylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta -D-glucopyranosyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate in analytical chemistry?

A1: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (TAGIT) is primarily used as a chiral derivatizing agent in HPLC to resolve enantiomers of chiral amines. [, , ] This technique is particularly useful in the pharmaceutical industry for quality control and analysis of chiral drugs, where the enantiomers may exhibit different pharmacological and toxicological properties. [, ]

Q2: How does TAGIT facilitate the separation of enantiomers in HPLC?

A2: TAGIT reacts with chiral amines to form diastereomeric thiourea derivatives. [, , , ] These diastereomers, unlike enantiomers, possess different physicochemical properties, allowing for their separation on achiral stationary phases commonly used in HPLC. [, ]

Q3: What types of compounds can be analyzed using TAGIT derivatization?

A3: TAGIT reacts with compounds containing primary or secondary amine groups. [, ] Studies have demonstrated its effectiveness in resolving enantiomers of various pharmaceuticals, including beta-blockers, antiarrhythmic agents, and amphetamines. [, , , , , ]

Q4: Are there specific advantages of using TAGIT compared to other chiral derivatizing agents?

A4: TAGIT offers several benefits:

- Mild reaction conditions: Derivatization with TAGIT proceeds under mild conditions, minimizing the risk of racemization or degradation of sensitive analytes. [, ]

- Good chromatographic properties: The resulting diastereomeric thiourea derivatives exhibit favorable characteristics for HPLC analysis, including good peak shape and resolution. [, ]

- UV detectability: The thiourea moiety in the derivatives provides strong UV absorbance, facilitating sensitive detection. [, ]

Q5: Can TAGIT be used to determine the enantiomeric purity of synthesized compounds?

A5: Yes, researchers successfully utilized TAGIT to assess the enantiomeric purity of synthesized compounds like 8-benzylamino-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane (NGP 1-01), a calcium channel antagonist. []

Q6: Has TAGIT been used in studies investigating the pharmacokinetics of chiral drugs?

A6: Yes, TAGIT played a vital role in investigating the disposition of metoprolol enantiomers in a fatal overdose case. [] The study demonstrated the different distribution patterns of the active and inactive enantiomers in various tissues. [] Additionally, TAGIT was used to study the pharmacokinetics of carvedilol enantiomers in humans and monkeys, revealing differences in their metabolism and plasma protein binding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.